N-(4-chlorobenzyl)-2-methoxybenzamide chemical structure and properties
N-(4-chlorobenzyl)-2-methoxybenzamide chemical structure and properties
Scaffold Analysis, Synthetic Methodology, and Pharmacophore Profiling
Abstract
This guide provides an in-depth technical analysis of N-(4-chlorobenzyl)-2-methoxybenzamide , a structural scaffold frequently utilized in medicinal chemistry libraries for Structure-Activity Relationship (SAR) profiling. Belonging to the o-anisamide class, this molecule serves as a critical chemotype in the development of antimicrobial agents, melatonin receptor ligands, and specific kinase inhibitors. This monograph details its structural architecture, validated synthetic protocols, physicochemical properties, and analytical characterization standards.
Chemical Identity & Structural Architecture[1][2]
The molecule comprises a 2-methoxybenzoyl (o-anisoyl) core linked via an amide bond to a 4-chlorobenzyl moiety. The presence of the methylene spacer (
| Property | Data |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-methoxybenzamide |
| Molecular Formula | |
| Molecular Weight | 275.73 g/mol |
| SMILES | COc1ccccc1C(=O)NCc2ccc(Cl)cc2 |
| Key Pharmacophore | o-Methoxy Benzamide (H-bond acceptor/donor motif) |
Expert Insight: The "Ortho-Effect"
The 2-methoxy substituent on the A-ring is not merely a lipophilic handle. It exerts a significant steric and electronic "ortho-effect." The oxygen lone pairs often engage in an intramolecular hydrogen bond with the amide proton (
Physicochemical Profiling (ADME-Tox Prediction)
For drug development professionals, understanding the "drug-likeness" of this scaffold is paramount. The presence of the chlorine atom at the para-position of the B-ring enhances metabolic stability by blocking CYP450-mediated oxidation at the most reactive site.
| Parameter | Value (Predicted) | Interpretation |
| cLogP | 3.4 – 3.8 | Moderate lipophilicity; good membrane permeability. |
| TPSA | ~38.3 Ų | High oral absorption potential (Rule of 5 compliant). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor anchoring. |
| H-Bond Acceptors | 2 (Amide O, Ether O) | Facilitates dipole interactions. |
| Rotatable Bonds | 4 | Moderate flexibility; allows induced fit. |
Synthetic Methodology
Two primary routes are recommended. Method A (Acid Chloride) is preferred for scale-up due to high atom economy. Method B (Coupling Reagent) is preferred for combinatorial library generation where mild conditions are required.
Method A: Acyl Chloride Route (Standard Protocol)
-
Precursor: 2-methoxybenzoic acid converted to 2-methoxybenzoyl chloride (using
). -
Reagents: 4-chlorobenzylamine, Triethylamine (
), Dichloromethane (DCM).
Step-by-Step Protocol:
-
Activation: Dissolve 2-methoxybenzoic acid (1.0 eq) in anhydrous toluene. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours. Evaporate solvent to obtain the crude acid chloride.[1]
-
Coupling: Dissolve 4-chlorobenzylamine (1.0 eq) and
(2.0 eq) in dry DCM at 0°C. -
Addition: Dropwise add the 2-methoxybenzoyl chloride (dissolved in DCM) to the amine solution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: Wash organic layer with 1M HCl (to remove unreacted amine), saturated
(to remove acid), and brine. Dry over . -
Purification: Recrystallize from Ethanol/Water or flash chromatography.
Method B: HATU/EDC Coupling (Library Scale)
-
Reagents: 2-methoxybenzoic acid, 4-chlorobenzylamine, HATU, DIPEA, DMF.
-
Advantage: Avoids harsh acidic conditions; suitable if sensitive functional groups are added to the scaffold.
Visualization: Synthetic Workflow
Caption: Figure 1. Standard synthetic pathway via acid chloride activation.
Analytical Characterization
To validate the synthesis, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (
H NMR)
-
Solvent:
or . -
Distinctive Signals:
-
Methoxy Group: A sharp singlet (
~3.8–3.9 ppm, 3H). -
Benzylic Methylene: A doublet (
~4.5–4.6 ppm, 2H, ). The coupling is to the amide NH. -
Amide Proton: A broad triplet (
~8.0–8.5 ppm, 1H). Note: In , this may appear broad and less defined than in DMSO. -
Aromatic Region:
-
Ring B (4-Cl-phenyl): Two doublets (AA'BB' system) around 7.3–7.4 ppm.
-
Ring A (2-OMe-phenyl): Multiplet pattern characteristic of ortho-substitution (7.0–8.0 ppm), with the H-6 proton (ortho to carbonyl) typically deshielded.
-
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
(approx). -
Isotope Pattern: Distinctive Chlorine pattern (
and in a 3:1 ratio) confirms the presence of the 4-chlorobenzyl moiety.
Biological Relevance & SAR Context
This molecule acts as a versatile Pharmacophore Scaffold . It is rarely a drug in itself but serves as a template for optimizing binding affinity in several therapeutic areas.
Key Biological Interactions
-
Antimicrobial Activity: Benzamide derivatives, particularly those with halogenated benzyl groups, have shown efficacy against Gram-positive bacteria (e.g., S. aureus) and Mycobacterium tuberculosis. The lipophilic 4-Cl-benzyl tail facilitates penetration of the mycobacterial cell wall [1].
-
Melatonin Receptor Ligands: The N-benzyl-2-methoxybenzamide structure mimics the acetamide core of Melatonin. The 2-methoxy group mimics the 5-methoxy of melatonin, while the benzyl ring occupies the hydrophobic pocket usually bound by the indole core [2].
-
Kinase Inhibition: Similar scaffolds appear in Type II kinase inhibitors, where the amide acts as a "hinge binder" and the benzyl group extends into the hydrophobic back-pocket.
Visualization: SAR Logic
Caption: Figure 2. Structure-Activity Relationship (SAR) analysis of the scaffold components.
References
-
BenchChem. "Application Notes and Protocols for the Step-by-Step Synthesis of N-Substituted 4-Chlorobenzamide Derivatives." BenchChem Technical Library. Accessed 2023. Link
-
PubChem. "Compound Summary: N-(4-chlorobenzyl)-2-methoxybenzamide." National Library of Medicine.[2] Link
-
Sigma-Aldrich. "Product Specification: Benzamide Derivatives and Building Blocks." Merck KGaA. Link
-
ResearchGate. "Synthesis and Antimicrobial Activity of N-Benzylbenzamide Derivatives." Scientific Repository. Link
